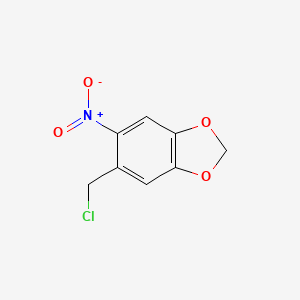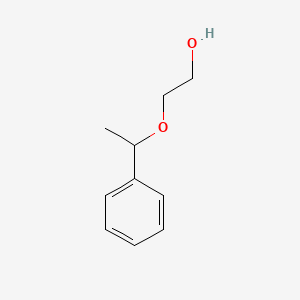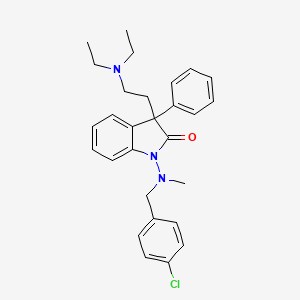
5-(Chloromethyl)-6-nitro-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-6-nitro-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a chloromethyl group and a nitro group attached to a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-6-nitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole followed by chloromethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. The chloromethylation step involves the reaction of the nitrated benzodioxole with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 5-(Chloromethyl)-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts like palladium on carbon or platinum oxide are employed along with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzodioxoles with various functional groups.
Reduction: The major product is 5-(Aminomethyl)-6-nitro-1,3-benzodioxole.
Oxidation: Products include 5-(Chloromethyl)-6-nitrobenzaldehyde and 5-(Chloromethyl)-6-nitrobenzoic acid.
科学的研究の応用
Chemistry: 5-(Chloromethyl)-6-nitro-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives for research purposes.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs or as a probe in biochemical assays.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to investigate their potential as antimicrobial, anti-inflammatory, or anticancer agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 5-(Chloromethyl)-6-nitro-1,3-benzodioxole and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. These interactions can affect cellular pathways and processes, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds:
- 5-(Chloromethyl)-2-nitro-1,3-benzodioxole
- 5-(Bromomethyl)-6-nitro-1,3-benzodioxole
- 5-(Chloromethyl)-6-nitro-2,3-dihydro-1,4-benzodioxine
Comparison: 5-(Chloromethyl)-6-nitro-1,3-benzodioxole is unique due to the specific positioning of the chloromethyl and nitro groups on the benzodioxole ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
特性
| 15862-98-3 | |
分子式 |
C8H6ClNO4 |
分子量 |
215.59 g/mol |
IUPAC名 |
5-(chloromethyl)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C8H6ClNO4/c9-3-5-1-7-8(14-4-13-7)2-6(5)10(11)12/h1-2H,3-4H2 |
InChIキー |
MBCUJSFNUKRGRE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CCl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12001906.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001909.png)
![2-(4-Bromophenyl)-9-chloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001913.png)
![2-Hydroxy-5-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B12001922.png)

![3-[(E)-{2-[6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B12001932.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12001944.png)


